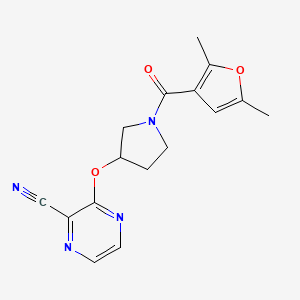![molecular formula C25H25FN4O3 B2694166 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 941886-82-4](/img/no-structure.png)
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide” is a biochemical used for proteomics research . It is related to the compound “2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” which has a molecular formula of C16H17N3O2 and a molecular weight of 283.33 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, melting point, boiling point, solubility in various solvents, and specific optical rotation. The molecular formula of a related compound, “2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one”, is C16H17N3O2, and its molecular weight is 283.33 .Scientific Research Applications
Antioxidant Activity
Pyrazole-acetamide derivatives, including coordination complexes, have been studied for their antioxidant activity. For example, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives showed significant antioxidant activity in vitro, suggesting potential applications in mitigating oxidative stress-related disorders (Chkirate et al., 2019).
Antimicrobial Agents
The synthesis of new heterocyclic compounds incorporating the antipyrine moiety, such as 4-acetamide pyrazolone derivatives, has shown promising biological activity against various microorganisms. This suggests potential applications in the development of new antimicrobial agents (Aly et al., 2011).
Anti-Inflammatory Activity
Certain derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have demonstrated significant anti-inflammatory activity, indicating potential applications in treating inflammation-related conditions (Sunder et al., 2013).
Fluorogenic Dyes
The oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones with selenium dioxide to form 2-arylideneimidazo[1,2-a]pyrazine derivatives suggests potential applications as fluorogenic dyes due to significant bathochromic shifts of the absorption and emission maxima (Zaitseva et al., 2020).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine, which is synthesized from 4-butoxyaniline and 2,4-dioxo-1,2,3,4-tetrahydropyrimidine. The second intermediate is 3-fluoro-4-methylbenzoyl chloride, which is synthesized from 3-fluoro-4-methylbenzoic acid and thionyl chloride. These two intermediates are then coupled with N-(2-aminoethyl)acetamide to form the final product, 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide.", "Starting Materials": [ "4-butoxyaniline", "2,4-dioxo-1,2,3,4-tetrahydropyrimidine", "3-fluoro-4-methylbenzoic acid", "thionyl chloride", "N-(2-aminoethyl)acetamide" ], "Reaction": [ "Synthesis of 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine:", "- 4-butoxyaniline is reacted with 2,4-dioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base such as potassium carbonate.", "- The reaction mixture is heated to reflux for several hours, and the resulting solid is filtered and washed with water to yield the intermediate.", "Synthesis of 3-fluoro-4-methylbenzoyl chloride:", "- 3-fluoro-4-methylbenzoic acid is reacted with thionyl chloride in the presence of a catalyst such as dimethylformamide.", "- The reaction mixture is heated to reflux for several hours, and the resulting liquid is distilled to yield the intermediate.", "Coupling of intermediates to form final product:", "- The two intermediates, 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine and 3-fluoro-4-methylbenzoyl chloride, are reacted with N-(2-aminoethyl)acetamide in the presence of a base such as triethylamine.", "- The reaction mixture is heated to reflux for several hours, and the resulting solid is filtered and washed with water to yield the final product, 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide." ] } | |
CAS RN |
941886-82-4 |
Molecular Formula |
C25H25FN4O3 |
Molecular Weight |
448.498 |
IUPAC Name |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H25FN4O3/c1-3-4-13-33-20-9-6-18(7-10-20)22-15-23-25(32)29(11-12-30(23)28-22)16-24(31)27-19-8-5-17(2)21(26)14-19/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,27,31) |
InChI Key |
STBDZFAYSUPQGJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)C)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




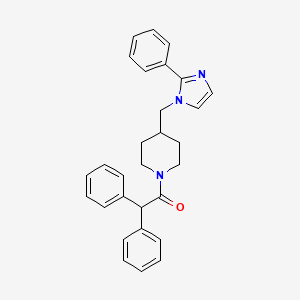

![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methoxyanilino)prop-2-en-1-one](/img/structure/B2694088.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2694091.png)
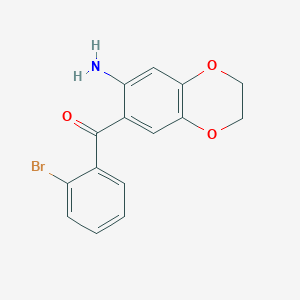
![6-(4-methylphenyl)-3-(piperazin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2694096.png)
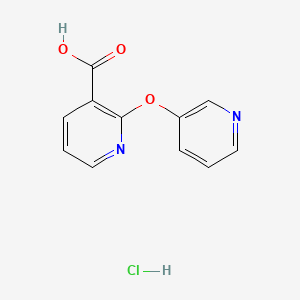

![N-[2-[[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2694100.png)
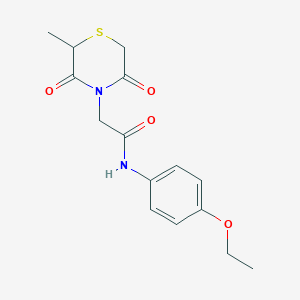
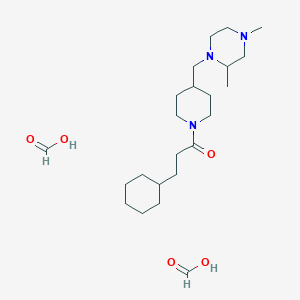
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2694105.png)
